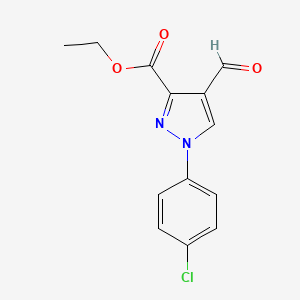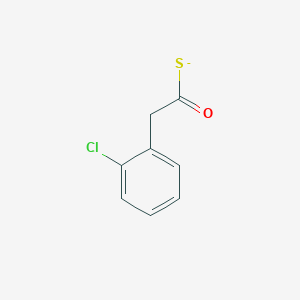
o-Chlorophenylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Chlorophenylthioacetate is an organic compound that belongs to the class of thioacetates It is characterized by the presence of a chlorine atom attached to the ortho position of the phenyl ring and a thioacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Chlorophenylthioacetate can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenol with thioacetic acid. The reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic attack of the thioacetate anion on the chlorophenol substrate. The reaction is conducted in an aqueous medium under controlled pH conditions to prevent the decomposition of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
o-Chlorophenylthioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioacetate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylthioacetates.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiophenols.
Scientific Research Applications
o-Chlorophenylthioacetate has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organosulfur compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of o-chlorophenylthioacetate involves its interaction with molecular targets through its thioacetate group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system involved .
Comparison with Similar Compounds
Similar Compounds
p-Chlorophenylthioacetate: Similar structure but with the chlorine atom in the para position.
m-Chlorophenylthioacetate: Similar structure but with the chlorine atom in the meta position.
Phenylthioacetate: Lacks the chlorine substituent.
Uniqueness
o-Chlorophenylthioacetate is unique due to the presence of the chlorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s electronic properties and steric hindrance, making it distinct from its para and meta counterparts .
Properties
Molecular Formula |
C8H6ClOS- |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
InChI Key |
BOCWLWBWNYIATQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[S-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
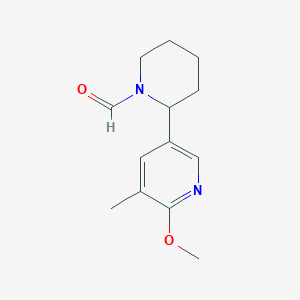

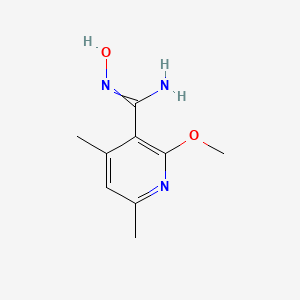
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
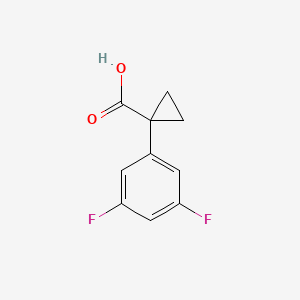
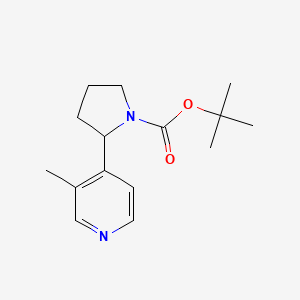
![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)




